molecular formula C15H15FN2O4S2 B2754941 2-[3-(4-fluorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide CAS No. 895451-05-5

2-[3-(4-fluorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide

Cat. No.: B2754941
CAS No.: 895451-05-5
M. Wt: 370.41
InChI Key: YOVFPMVZKXOGOH-UHFFFAOYSA-N
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Description

2-[3-(4-Fluorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide is a synthetic organic compound featuring a thiophene carboxamide core substituted with a 4-fluorobenzenesulfonyl-propanamido moiety. Its molecular formula is C₁₄H₁₄FN₂O₄S₂, with a molar mass of 357.4 g/mol.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S2/c1-17-14(20)12-6-8-23-15(12)18-13(19)7-9-24(21,22)11-4-2-10(16)3-5-11/h2-6,8H,7,9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVFPMVZKXOGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through a series of reactions including halogenation, nitration, and sulfonation . . The final steps involve the formation of the carboxamide and propanamido groups through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and reagents to facilitate the reactions and minimize by-products. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group results in an amine group.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One significant application of this compound is its potential as an anticancer agent. Research indicates that derivatives containing the sulfonamide moiety exhibit inhibitory effects on cancer cell proliferation. For instance, compounds similar to 2-[3-(4-fluorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide have shown promise in inhibiting NF-κB pathways, which are crucial in cancer progression. A study demonstrated that such compounds significantly reduced IL-6 and TNF-α secretion in hepatic carcinoma cell lines, suggesting their potential as therapeutic agents against liver cancer .

Enzyme Inhibition
The compound's sulfonamide group can also act as a potent inhibitor of various enzymes. For example, it has been studied for its ability to inhibit carbonic anhydrase, an enzyme involved in numerous physiological processes. Inhibitors of this enzyme are valuable in treating conditions such as glaucoma and epilepsy .

Biochemical Research Applications

Protein Modification Studies
The incorporation of the 4-fluorobenzenesulfonyl group facilitates the modification of proteins for analytical purposes. This modification allows for the selective labeling of amino acid residues, enhancing the study of protein interactions and dynamics through techniques such as fluorine nuclear magnetic resonance (NMR) .

Bioconjugation Techniques
The compound is also utilized in bioconjugation strategies, where it serves as a reactive handle for attaching biomolecules to solid supports. This application is particularly relevant in the development of biosensors and drug delivery systems, where precise control over biomolecule orientation and density is crucial for efficacy .

Materials Science Applications

Polymer Chemistry
In materials science, derivatives of this compound are used to modify polymeric materials. Research has shown that incorporating sulfonamide groups into polymer backbones can enhance their mechanical properties and thermal stability. For instance, studies on poly(methyl methacrylate) copolymers modified with sulfonamide groups have demonstrated improved adhesion properties and resistance to environmental degradation .

Case Studies

Study TitleFocusFindings
Inhibition of NF-κB by Sulfonamide DerivativesAnticancer ActivitySignificant reduction in IL-6 and TNF-α secretion in hepatic carcinoma cell lines .
Protein Labeling with 4-Fluorobenzenesulfonyl ChlorideBiochemical ResearchEnhanced NMR studies through selective amino acid modification .
Modification of Poly(methyl methacrylate)Materials ScienceImproved mechanical properties and thermal stability through sulfonamide incorporation .

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Compounds for Comparison :

N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (CAS 251097-10-6) Molecular Formula: C₁₈H₁₃Cl₂NO₃S₂ Molar Mass: 426.34 g/mol Substituents: Dual chlorine atoms on phenyl rings.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Molecular Formula: Not explicitly stated, but molecular mass is 589.1 g/mol. Substituents: Chromen-4-one and pyrazolo-pyrimidine rings. Key Difference: Larger, polycyclic structure likely targets kinases or nucleic acid-binding proteins, unlike the simpler thiophene-based target compound.

N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide

  • Substituents : Bulky tert-butyl and pyridyl groups.
  • Key Difference : Steric hindrance from tert-butyl may reduce binding efficiency compared to the target compound’s methyl group.

Physicochemical Properties

Table 1: Comparative Properties

Compound Molar Mass (g/mol) Key Functional Groups Substituents Melting Point (°C)
Target Compound 357.4 Sulfonamide, carboxamide 4-Fluorophenyl Not reported
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)MSA* 426.34 Sulfonyl, carboxamide 4-Chlorophenyl (×2) Not reported
Example 53 (from ) 589.1 Sulfonamide, pyrazolo-pyrimidine 3-Fluorophenyl, chromen 175–178

*MSA: Methanesulfonyl group.

Insights :

  • Fluorine vs.
  • Thermal Stability : The chromen-pyrazolo-pyrimidine derivative () has a higher melting point (175–178°C), likely due to extended π-π stacking and rigid polycyclic architecture .

Biological Activity

The compound 2-[3-(4-fluorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide is a fluorinated derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a propanamido group and a sulfonyl moiety. The presence of the fluorobenzenesulfonyl group enhances its reactivity and biological interactions.

Anticancer Activity

Recent studies indicate that fluorinated compounds often exhibit significant anticancer properties. For instance, similar fluorinated analogues have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell cycle progression.

Table 1: Summary of Anticancer Activities of Related Compounds

Compound NameCell Line TestedCC50 (µM)Mechanism of Action
5F 203HeLa<20Induction of CYP1A1 expression
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7<30DNA adduct formation
This compoundA549TBDTBD

The biological activity of the compound is hypothesized to involve several mechanisms:

  • Covalent Binding : The sulfonyl group can facilitate covalent interactions with nucleophilic sites on proteins or nucleic acids, potentially leading to altered cellular functions.
  • Metabolic Activation : Similar compounds have shown that metabolic activation via cytochrome P450 enzymes can enhance their cytotoxic effects. Investigations into the metabolism of this compound may reveal similar pathways.
  • Gene Expression Modulation : Compounds with fluorinated groups often influence gene expression related to drug metabolism and apoptosis, such as CYP1A1 and CYP1B1.

Study on Fluorinated Benzothiazoles

A study on fluorinated benzothiazoles demonstrated potent antiproliferative activity against sensitive cancer cells without a biphasic dose-response relationship. The study found that these compounds could bind covalently to macromolecules, which is a crucial aspect of their mechanism for inducing cell death .

Screening for Antiviral Activity

In another investigation involving fluorinated compounds, the antiviral activities were screened against various viruses using multiple cell lines. Although the specific compound did not show significant antiviral activity, it highlighted the importance of structural modifications in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-[3-(4-fluorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation, amidation, and cyclization. Key parameters include:

  • Temperature : Maintain 0–6°C during sulfonylation to avoid side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalysts : Use Lewis acids (e.g., EDC·HCl) for amidation to improve coupling yields .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures purity .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR : Confirm regiochemistry via 1H^1H-NMR coupling patterns (e.g., thiophene protons at δ 6.8–7.2 ppm) .
  • IR : Sulfonamide S=O stretches appear at 1150–1350 cm1^{-1}; carboxamide C=O at ~1650 cm1^{-1} .
  • HPLC-MS : Monitor purity (>95%) and confirm molecular weight (e.g., [M+H]+^+ at m/z 423.1) .

Q. How do structural analogs of this compound compare in terms of bioactivity?

  • Methodological Answer : Compare using similarity indices and bioassay

Compound NameSimilarity IndexKey Bioactivity
N-(4-Cyano-3-trifluoromethylphenyl)-pivalamide0.57Androgen receptor antagonism
2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide0.56Enzyme inhibition (IC50_{50} = 12 µM)
Structural differences (e.g., fluorophenyl vs. trifluoromethyl groups) correlate with target selectivity .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation .
  • Solubility Enhancement : Modify the sulfonamide group with PEGylation or co-solvents (e.g., cyclodextrins) to improve bioavailability .
  • Target Engagement Assays : Use SPR or CETSA to confirm direct target binding in physiological conditions .

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Utilize AutoDock Vina with crystal structures (e.g., PDB: 3K97) to map sulfonamide interactions with active sites .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (e.g., RMSD < 2 Å) .
  • QSAR Models : Train on datasets of thiophene carboxamides to predict IC50_{50} values for novel analogs .

Q. How can synthetic yields be improved without compromising stereochemical integrity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors to control exothermic reactions (e.g., sulfonylation) and reduce racemization .
  • Chiral Catalysts : Use (R)-BINOL-derived catalysts for asymmetric synthesis of the propanamido group .
  • In-line Analytics : Employ PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate purity .

Q. What strategies address discrepancies in enzyme inhibition assays caused by assay interference?

  • Methodological Answer :

  • Counter-Screens : Test against unrelated enzymes (e.g., alkaline phosphatase) to rule out non-specific binding .
  • Redox-Agent Controls : Include TCEP or DTT to mitigate thiol-reactive false positives .
  • LC-MS Validation : Confirm compound integrity post-assay to detect degradation .

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